Amiloride hydrochloride is a potassium-sparing diuretic known for its role in inhibiting sodium transport. [] Its mechanism of action involves selectively blocking sodium transport in the distal tubule of the nephron, independent of aldosterone. [] This action distinguishes it from other diuretics and contributes to its use in various scientific research applications.
Amiloride hydrochloride is a potassium-sparing diuretic that is primarily used to treat conditions such as hypertension and heart failure. It acts by inhibiting sodium reabsorption in the kidneys, specifically through the blockade of epithelial sodium channels located in the distal convoluted tubules and collecting ducts. This mechanism not only promotes diuresis (the increased production of urine) but also conserves potassium, which is often lost with other diuretic medications. The compound's structure is based on a pyrazine derivative, specifically 3,5-diamino-N-carbamimidoyl-6-chloropyrazine-2-carboxamide hydrochloride .
Amiloride hydrochloride is classified as a synthetic organic compound and belongs to the class of diuretics. It was first synthesized in 1965 by Bickling and colleagues, who identified its natriuretic (sodium excreting) and antikaliuretic (potassium conserving) properties . The compound is available in various formulations for oral administration and is often used in conjunction with thiazide or loop diuretics to enhance its therapeutic effects while minimizing potassium loss.
The synthesis of amiloride hydrochloride involves several key steps:
This process typically yields a yellow to greenish-yellow crystalline powder that is odorless or practically odorless .
The molecular structure of amiloride hydrochloride can be described as follows:
The compound exhibits a high degree of solubility in water (0.52 g/100 mL at 25°C) and has a melting point ranging from 240.5 to 241.5°C .
Amiloride hydrochloride undergoes several important chemical reactions:
Amiloride exerts its pharmacological effects primarily through the following mechanism:
Amiloride hydrochloride has several significant scientific applications:
Amiloride hydrochloride (3,5-diamino-N-carbamimidoyl-6-chloropyrazine-2-carboxamide hydrochloride) inhibits ENaC through reversible pore blockade. Its pyrazine-carbonyl-guanidine structure enables direct interaction with conserved residues in the α-subunit channel pore. The protonated guanidinium group forms electrostatic interactions with aspartate/glutamate residues (αD278, γE144), while the 6-chloro and 5-amino groups stabilize binding via hydrophobic contacts with adjacent residues (αS583, βT525) [1] [9]. Molecular dynamics simulations confirm that amiloride’s planar conformation allows deep insertion into the ion conduction pathway, sterically hindering Na⁺ permeation. Voltage-dependent blockade occurs due to partial permeation into the transmembrane electric field, with deeper binding at hyperpolarized potentials [9].
Amiloride exhibits marked subunit-dependent efficacy:
Table 1: Amiloride Inhibition Kinetics Across ENaC Isoforms
Subunit Composition | IC₅₀ (μM) | Voltage Dependence | Binding Affinity (Ki μM) |
---|---|---|---|
αβγ (Canonical) | 0.1 | Low | 0.1 |
δβγ (Alternative) | 2.6 | High | 2.6 |
δαβγ (Hybrid) | 13.7–920* | Extreme | 13.7 (+80 mV) to 920 (-120 mV) |
Voltage range: -120 mV to +80 mV [9]
δ-containing channels exhibit 26-fold lower affinity than αβγ complexes due to divergent pore residues (δS561 vs αS583). The extreme voltage sensitivity in δαβγ hybrids arises from altered electrostatic fields that deepen amiloride penetration at positive potentials [9] [1]. Renal ENaC (primarily αβγ) is thus 10–100× more sensitive than extrarenal isoforms (e.g., vascular δβγ) [8].
Amiloride non-selectively inhibits ASIC1a/2a channels via pore occlusion similar to ENaC blockade. Its analogs demonstrate structure-dependent potency:
Table 2: ASIC1a Inhibition by Amiloride and Derivatives
Compound | ASIC1a IC₅₀ (nM) | Relative Potency vs Amiloride |
---|---|---|
Amiloride | 10,000 | 1× (Reference) |
Benzamil | 175 | 57× |
5-(N,N-Dimethyl)amiloride | 453 | 22× |
5-(N-Ethyl-N-isopropyl)amiloride | 12,290 | 0.8× |
Benzamil’s benzyl-guanidinium extension enhances ASIC1a affinity by occupying the hydrophobic S1β subsite, while bulky 5-amino substituents (e.g., EIPA) impair acid-sensing ion channel (ASIC) binding [2] [4]. In cortical neurons, amiloride (IC₅₀ ≈10 μM) suppresses acidosis-induced Ca²⁺ influx, providing neuroprotection in stroke models by reducing infarct volume by 38±5% (p<0.01 vs controls) [2] [6].
Amiloride weakly inhibits NHE1 (IC₅₀=3–1000 μM depending on extracellular [Na⁺]), with potency enhanced 300-fold in acidic microenvironments. Key determinants include:
ENaC inhibition by amiloride hydrochloride modulates multiple signaling cascades:
Table 3: Cellular Signaling Effects of ENaC Suppression
Pathway | Cell Type | Amiloride Concentration | Key Effects |
---|---|---|---|
TGF-β/Smad Signaling | Cardiac Fibroblasts | 1–10 μM | ↓Collagen I/III synthesis (70–80%) |
PI3K/PIP₂ Activation | Vascular Smooth Muscle | 1.5–5 μM | ↓Myogenic tone (40%) |
ERK/Akt Phosphorylation | Endothelial Cells | 0.5–5 μM | ↓Angiogenesis (55%) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7